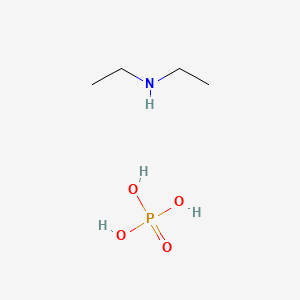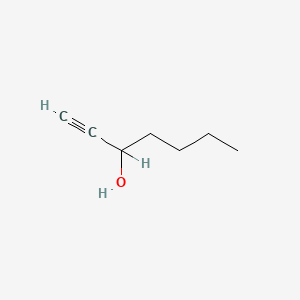
2-Methyl-1-nitronaphthalene
概要
説明
2-Methyl-1-nitronaphthalene is a yellow solid . It is an aromatic nitro compound .
Synthesis Analysis
2-Nitronaphthalene can be produced in very low yields upon nitration of naphthalene, but it can be more efficiently obtained via the diazotization of 2-aminonaphthalene . A study on the continuous flow nitration of naphthalene to 1-nitronaphthalene was systematically studied from the microreactor to mesoscale flow reactor .Molecular Structure Analysis
The molecular formula of this compound is C11H9NO2 . The molecular weight is 187.1947 .Chemical Reactions Analysis
Aromatic nitro compounds, such as this compound, range from slight to strong oxidizing agents. If mixed with reducing agents, including hydrides, sulfides, and nitrides, they may begin a vigorous reaction that culminates in a detonation .Physical And Chemical Properties Analysis
This compound is insoluble in water . It has a molecular weight of 187.1947 .科学的研究の応用
Excited-State Dynamics
2-Methyl-1-nitronaphthalene has been studied for its excited-state dynamics. Femtosecond transient absorption experiments and density functional calculations showed that upon excitation, it populates the Franck-Condon singlet state, which then decays into a receiver triplet state and a minor channel involving conformational relaxation. This rapid decay happens in less than 200 femtoseconds, demonstrating its potential for studying ultrafast intersystem crossing dynamics in nitronaphthalene molecules (Vogt, Reichardt, & Crespo-Hernández, 2013).
Atmospheric Chemistry
The atmospheric chemistry of this compound has been extensively researched. It has been identified that photolysis is the dominant atmospheric degradation pathway for this compound. Such studies are crucial for understanding the behavior of nitroaromatic compounds in the environment and their impact on air quality (Arey, Atkinson, Aschmann, & Schuetzle, 1990).
Photochemical Reactions
Research has shown that this compound undergoes photochemical reactions under certain conditions, leading to substitution reactions yielding chloro-naphthalenes. These findings are significant for understanding the photochemical behavior of nitronaphthalenes under various environmental conditions (Frśater & Havinga, 1970).
Photoreactivity and Conformational Control
Studies have demonstrated the relationship between conformational heterogeneity and the photochemical fate of nitronaphthalene derivatives, including this compound. The magnitude of photodegradation and triplet quantum yields is inversely related among major nitronaphthalene derivatives, highlighting the importance of molecular structure in determining photochemical outcomes (Vogt & Crespo-Hernández, 2013).
Photolysis Rates
The photolysis rates of this compound have been studied, revealing that it is a significant atmospheric degradation pathway for nitro-polycyclic aromatic hydrocarbons. Understanding these rates is essential for predicting the behavior and impact of these compounds in the atmosphere (Phousongphouang & Arey, 2003).
Atmospheric Modeling
Modeling studies involving this compound have helped in understanding its formation, decay, and partitioning in the atmosphere. Such research is crucial for developing accurate environmental models and assessing the compound's ecological impact (Feilberg, Kamens, Strommen, & Nielsen, 1999).
作用機序
Target of Action
This compound belongs to the class of aromatic nitro compounds, which are known to interact with a variety of biological targets, depending on their specific structure and functional groups .
Mode of Action
As an aromatic nitro compound, it may act as an oxidizing agent . When mixed with reducing agents, including hydrides, sulfides, and nitrides, it may begin a vigorous reaction .
Pharmacokinetics
Its boiling point is 185-186 °C/18 mmHg , and it is insoluble in water . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given its potential reactivity as an aromatic nitro compound , it may induce oxidative stress or other cellular responses, but this requires further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-1-nitronaphthalene. For instance, its insolubility in water suggests that it may be less effective in aqueous environments. Additionally, safety data indicates that it should be stored away from sources of ignition, implying that high temperatures or the presence of sparks could affect its stability .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-Methyl-1-nitronaphthalene plays a role in various biochemical reactions, particularly those involving oxidative stress and enzyme interactions. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolic activation of many xenobiotics . The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may cause cellular damage. Additionally, this compound can form adducts with proteins, potentially altering their function and leading to various biochemical effects .
Cellular Effects
This compound has been observed to cause necrosis of bronchiolar epithelial cells in mice, both through inhalation exposure and systemic administration . This compound can induce oxidative stress, leading to cellular damage and apoptosis. It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can result in the upregulation of genes involved in the oxidative stress response and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reactive intermediates via cytochrome P450-mediated metabolism . These intermediates can bind to cellular macromolecules, including DNA, proteins, and lipids, leading to oxidative damage and disruption of cellular functions. The compound can also inhibit or activate specific enzymes, further influencing cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure can lead to its degradation and the formation of secondary metabolites . Long-term studies have shown that continuous exposure to this compound can result in chronic cellular damage and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and cellular damage. At high doses, it can lead to significant toxicity, including necrosis of epithelial cells and inflammation . Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur .
Metabolic Pathways
This compound is metabolized primarily through the cytochrome P450 enzyme system . The metabolic pathways involve the oxidation of the aromatic ring and the nitro group, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, contributing to the compound’s toxic effects . The involvement of specific enzymes and cofactors in these pathways highlights the complexity of its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . The compound can accumulate in specific tissues, particularly those with high metabolic activity, such as the liver and lungs . Its distribution is influenced by its lipophilicity and the presence of binding proteins that facilitate its transport .
Subcellular Localization
This compound localizes to various subcellular compartments, including the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles. The presence of this compound in these compartments can affect their function, leading to disruptions in cellular homeostasis and energy metabolism .
特性
IUPAC Name |
2-methyl-1-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNWACYOILBFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20779 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025761 | |
| Record name | 1-Nitro-2-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-nitro-2-methylnaphthalene is a yellow solid. (NTP, 1992) | |
| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20779 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
370 °F at 20 mmHg (NTP, 1992) | |
| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20779 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20779 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
881-03-8, 92538-34-6 | |
| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20779 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Methyl-1-nitronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-nitronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 2-methyl-1-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092538346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-1-NITRONAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 2-methyl-1-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Nitro-2-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-nitronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-1-NITRONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IG2R1R9F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
174 to 180 °F (NTP, 1992) | |
| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20779 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Methyl-1-nitronaphthalene behave under atmospheric conditions?
A1: [] Photolysis is the dominant atmospheric degradation pathway for this compound. This means sunlight breaks down the compound in the atmosphere. In contrast, 3-nitrobiphenyl, another nitroarene, doesn't undergo photolysis under similar conditions [].
Q2: How does the photoreactivity of this compound compare to similar compounds?
A2: Interestingly, this compound exhibits significantly higher photoreactivity compared to 1-nitronaphthalene and 2-nitronaphthalene [, ]. This difference is attributed to the methyl group in the ortho position, which influences the molecule's conformation and ultimately its photodegradation and triplet quantum yields [].
Q3: What role does the triplet state play in the photochemistry of this compound?
A3: Research suggests that the population of the triplet state in this compound is lower compared to 1-nitronaphthalene and 2-nitronaphthalene []. This difference is linked to the molecule's conformational heterogeneity, specifically the nitro-aromatic torsion angle, which affects the energy gap and spin-orbit coupling interaction between the excited singlet and triplet states [, ].
Q4: Is this compound genotoxic?
A4: Unlike some other nitrated polycyclic aromatic hydrocarbons, this compound, along with 1-nitronaphthalene and 9-nitroanthracene, did not exhibit genotoxic effects in the SOS chromotest using Escherichia coli PQ37 [, ]. This test assesses a compound's ability to induce the SOS response, a DNA repair mechanism, in bacteria, which is indicative of potential genotoxicity.
Q5: How does the presence of a methyl group affect the proton magnetic resonance spectrum of nitronaphthalenes?
A5: The addition of a methyl group, particularly in the ortho position of this compound, influences the proton magnetic resonance spectrum []. This effect is attributed to steric crowding, which alters the proximity effect of the nitro group on the peri-hydrogen, leading to changes in the observed chemical shifts [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1630529.png)




